molecular formula C13H11NO2 B1532381 5-(m-Tolyl)picolinic acid CAS No. 1226205-54-4

5-(m-Tolyl)picolinic acid

Cat. No. B1532381
M. Wt: 213.23 g/mol
InChI Key: IFLCAKMPPRCRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(m-Tolyl)picolinic acid is a product intended for research use. It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid . Picolinic acid is a white solid that is soluble in water .


Synthesis Analysis

The synthesis of picolinic acid compounds, including 5-(m-Tolyl)picolinic acid, has been studied in the context of their potential as synthetic auxin herbicides . Using the structural skeleton of recently launched picolinate compounds as a template, a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized .


Molecular Structure Analysis

While specific molecular structure analysis for 5-(m-Tolyl)picolinic acid was not found, studies on similar compounds like 3-methyl picolinic acid have been conducted . These studies involve scaled quantum mechanical calculations using density functional theory .


Chemical Reactions Analysis

The chemical reactions involving picolinic acid compounds have been explored in the context of their herbicidal activity . The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .


Physical And Chemical Properties Analysis

5-(m-Tolyl)picolinic acid has a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial Activities

Research by Tamer et al. (2018) explored the antimicrobial properties of picolinic acid derivatives, including spectroscopic characterizations and Density Functional Theory (DFT) calculations. These compounds showed significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. The DNA interactions of these molecules were also analyzed through molecular docking simulations, highlighting their potential as antimicrobial agents (Tamer et al., 2018).

Herbicide Development

Yang et al. (2021) designed and synthesized 3-chloro-6-pyrazolyl-picolinate derivatives to explore their herbicidal activity. These compounds displayed significant post-emergence herbicidal activity and a broader spectrum compared to traditional herbicides. This study suggests the potential of picolinate derivatives in developing novel synthetic auxin herbicides (Yang et al., 2021).

Metal-Organic Frameworks (MOFs)

Gu et al. (2017) applied 5-(3,4-Dicarboxylphenyl)picolinic acid in the assembly of coordination compounds with Mn, Ni, Cu, and Zn. These compounds were characterized for their structural features and photocatalytic activity. The study provides insights into using picolinic acid derivatives for crystal engineering and their application in photocatalytic degradation of pollutants (Gu et al., 2017).

Safety And Hazards

While specific safety data for 5-(m-Tolyl)picolinic acid was not found, general safety data for picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash hands and face thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

Picolinic acid has been shown to have broad-spectrum antiviral abilities, blocking several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .

properties

IUPAC Name

5-(3-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLCAKMPPRCRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679298
Record name 5-(3-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(m-Tolyl)picolinic acid

CAS RN

1226205-54-4
Record name 5-(3-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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